molecular formula C23H23N5O2 B2947870 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 674811-98-4

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Cat. No. B2947870
CAS RN: 674811-98-4
M. Wt: 401.47
InChI Key: KBGFOUUTEVTSFP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an isoquinoline group and a purine group. Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline. Purine is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the isoquinoline group might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the presence of the polar purine group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some isoquinoline derivatives have been found to have pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, some isoquinoline derivatives can be hazardous if ingested .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has pharmacological properties, it could be further studied for potential use in treating various diseases .

properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-15-6-5-7-16(12-15)13-28-19-20(26(2)23(30)25-21(19)29)24-22(28)27-11-10-17-8-3-4-9-18(17)14-27/h3-9,12H,10-11,13-14H2,1-2H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGFOUUTEVTSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

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